
2,2',4,4',6,6'-Hexaethyl-1,1'-dimethyl-1,1',4,4'-tetrahydro-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine is a complex organic compound characterized by its unique structure and properties. This compound is part of the bipyridine family, which is known for its applications in various fields, including chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine rings, followed by the introduction of ethyl and methyl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, where halogenated derivatives can be formed using reagents like halogen acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen acids in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular sites, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Hexamethylbenzene: An aromatic compound with similar alkyl substituents.
2,2,4,4,6,6-Hexamethylcyclotrisilazane: A silicon-containing compound with similar structural features.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A sulfur-containing compound with comparable alkyl groups.
Uniqueness: 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine stands out due to its bipyridine core, which imparts unique electronic and steric properties. This makes it particularly valuable in coordination chemistry and materials science, where its ability to form stable complexes with metals is highly sought after.
Propriétés
Numéro CAS |
94897-77-5 |
|---|---|
Formule moléculaire |
C24H40N2 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
2,4,6-triethyl-1-methyl-4-(2,4,6-triethyl-1-methylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C24H40N2/c1-9-19-15-23(13-5,16-20(10-2)25(19)7)24(14-6)17-21(11-3)26(8)22(12-4)18-24/h15-18H,9-14H2,1-8H3 |
Clé InChI |
LPRRMLWYGOXXMP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(C=C(N1C)CC)(CC)C2(C=C(N(C(=C2)CC)C)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)

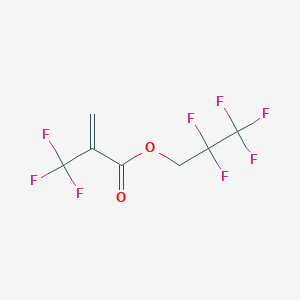
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
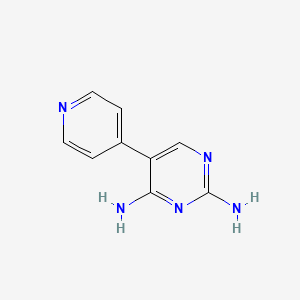
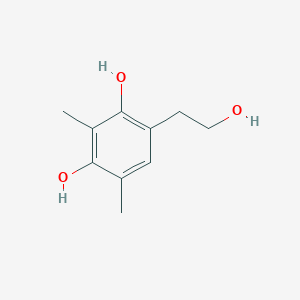
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
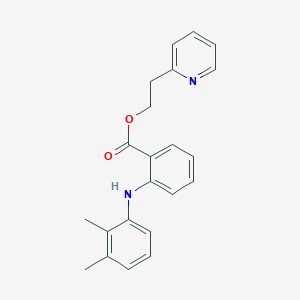
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
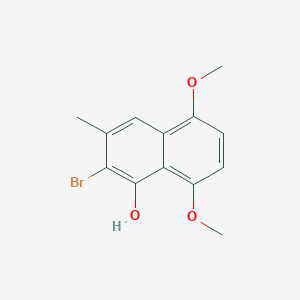
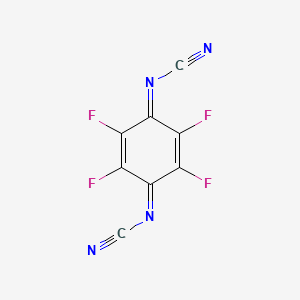

![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
